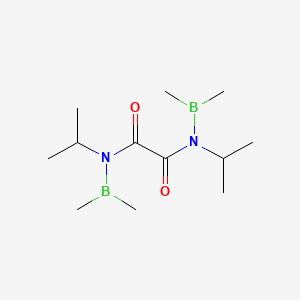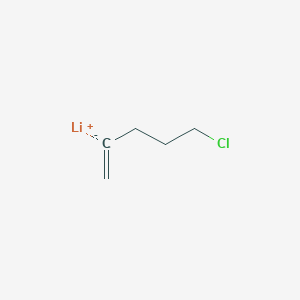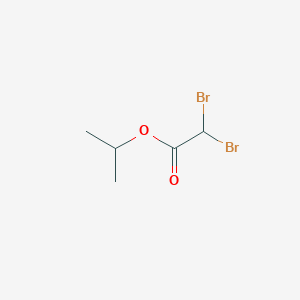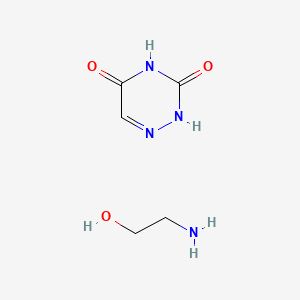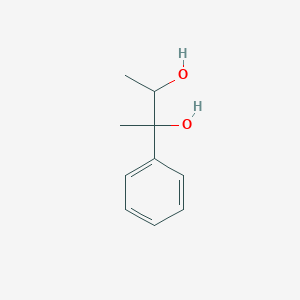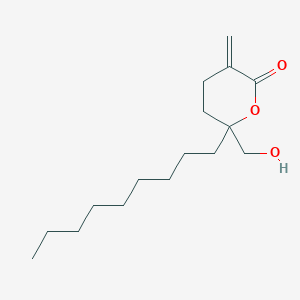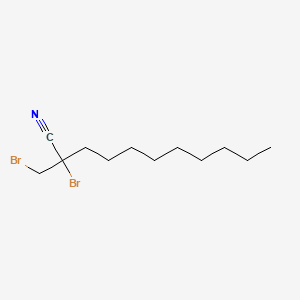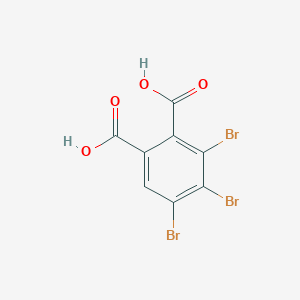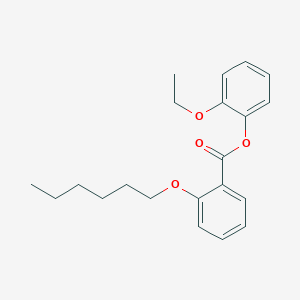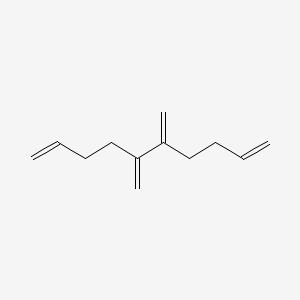
1,9-Decadiene, 5,6-bis(methylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Decadiene, 5,6-bis(methylene)- is an organic compound with the molecular formula C12H18. It is a diene, meaning it contains two double bonds, and is characterized by its unique structure where the double bonds are positioned at the 1,9 and 5,6 positions. This compound is of significant interest in the field of polymer chemistry due to its ability to undergo various polymerization reactions .
準備方法
Synthetic Routes and Reaction Conditions: 1,9-Decadiene, 5,6-bis(methylene)- can be synthesized using 2-(oct-7-en-1-yl)oxirane as a raw material through a series of chemical reactions . The synthesis involves the use of specific catalysts and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: The industrial production of 1,9-Decadiene, 5,6-bis(methylene)- typically involves acyclic diene metathesis (ADMET) polymerization. This method uses catalysts such as Grubbs’ first-generation ruthenium catalyst or Schrock’s molybdenum catalyst to facilitate the polymerization process. The reaction is driven by the elimination of ethylene, which is achieved by applying a vacuum to the reaction vessel .
化学反応の分析
Types of Reactions: 1,9-Decadiene, 5,6-bis(methylene)- undergoes various types of chemical reactions, including:
Polymerization: It acts as a comonomer in ADMET copolymerization reactions to form random linear polybutadiene-polyoctenamer copolymers.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions:
Catalysts: Grubbs’ first-generation ruthenium catalyst and Schrock’s molybdenum catalyst are commonly used in polymerization reactions
Reaction Conditions: Reactions are typically carried out at high temperatures (up to 190°C) or at lower temperatures using solvents and appropriate catalysts.
Major Products:
科学的研究の応用
1,9-Decadiene, 5,6-bis(methylene)- has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1,9-Decadiene, 5,6-bis(methylene)- primarily involves its ability to undergo polymerization reactions. The molecular targets and pathways involved include the interaction with specific catalysts that facilitate the metathesis reaction, leading to the formation of polymers with well-defined structures .
類似化合物との比較
- 1,5-Hexadiene
- 1,7-Octadiene
- 1,13-Tetradecadiene
Comparison: 1,9-Decadiene, 5,6-bis(methylene)- is unique due to its specific structure and the position of its double bonds, which allow it to undergo ADMET polymerization effectively. Compared to similar compounds like 1,5-Hexadiene and 1,7-Octadiene, it offers distinct advantages in terms of the types of polymers it can produce and the properties of these polymers .
特性
CAS番号 |
90822-64-3 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
5,6-dimethylidenedeca-1,9-diene |
InChI |
InChI=1S/C12H18/c1-5-7-9-11(3)12(4)10-8-6-2/h5-6H,1-4,7-10H2 |
InChIキー |
XSVAVGPUVDVWCW-UHFFFAOYSA-N |
正規SMILES |
C=CCCC(=C)C(=C)CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
